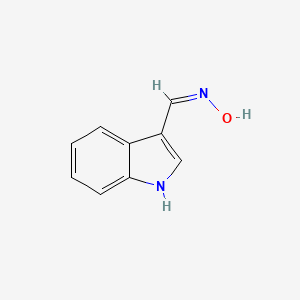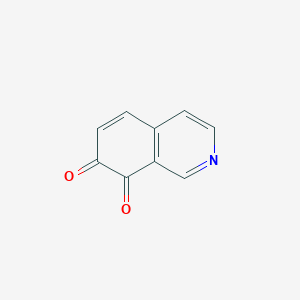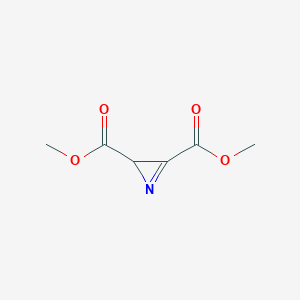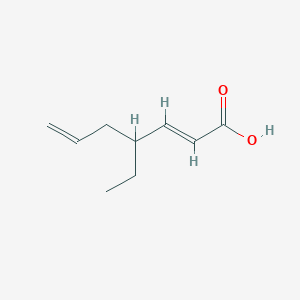
3-Indolaldehyde Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbaldehyde oxime is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbaldehyde oxime can be synthesized through the reaction of 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-indole-3-carbaldehyde oxime are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-carbaldehyde oxime has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3-carbaldehyde oxime involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor to 1H-indole-3-carbaldehyde oxime, used in similar applications.
1H-Indole-3-carboxaldehyde: Another derivative with comparable chemical properties and applications.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation and similar synthetic applications.
Uniqueness: 1H-Indole-3-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic organic chemistry and medicinal research .
Properties
CAS No. |
40747-05-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |
InChI Key |
BWEFEUTYNRSOKX-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)



